![molecular formula C15H17ClN4O3S B2874934 N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride CAS No. 1327587-70-1](/img/structure/B2874934.png)

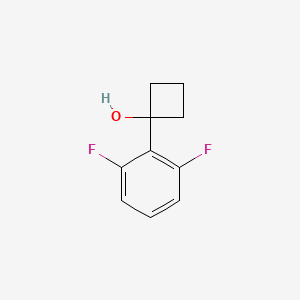

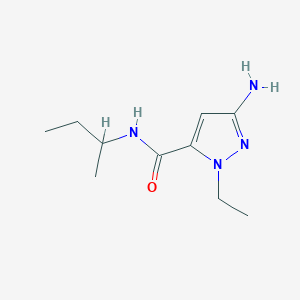

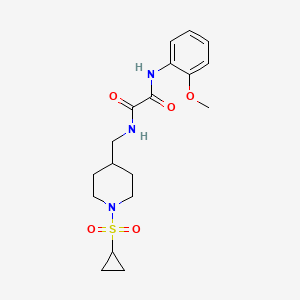

N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Factor Xa Inhibition

This compound is part of a class of molecules that have been studied for their ability to inhibit Factor Xa, an essential enzyme in the coagulation cascade. Factor Xa inhibitors are of significant interest for the development of new anticoagulant drugs . These inhibitors can be used to prevent thrombosis in patients with a high risk of blood clots.

Antithrombotic Agents

Related to its role as a Factor Xa inhibitor, this compound could be used in the synthesis of derivatives that act as antithrombotic agents . These agents help in reducing the formation of thrombi, potentially benefiting patients with cardiovascular diseases.

Medicinal Chemistry

In medicinal chemistry, this compound can serve as a building block for the synthesis of various bioactive molecules. Its structure allows for the introduction of additional functional groups that can enhance its biological activity or specificity .

Organic Synthesis

As a reagent, this compound can be utilized in organic synthesis to create complex molecules. Its reactive sites enable it to undergo various chemical transformations, making it a valuable tool for synthetic chemists .

Pharmacological Research

The compound’s pharmacological properties can be explored further to understand its interaction with different biological targets. This research can lead to the discovery of new drugs with improved efficacy and safety profiles .

Chemical Biology

In chemical biology, this compound can be used to study the function of enzymes and receptors in biological systems. By observing how the compound interacts with these proteins, researchers can gain insights into their mechanisms of action .

Safety and Hazards

The safety and hazards of a compound can be determined by its hazard statements and precautionary statements. For example, “Ethyl 4,5,6,7-tetrahydrothiazolo [5,4-c]pyridine-2-carboxylate hydrochloride” has the hazard statements H302, H315, H319, H335 and the precautionary statements P261, P305, P338, P351 .

Wirkmechanismus

Target of Action

Similar compounds are known to be used in the synthesis ofN-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives . These derivatives are known to act as antithrombotics , suggesting that the compound may target proteins involved in blood coagulation.

Mode of Action

It is suggested that it may be used in the synthesis ofdiamide derivatives , which are known to act as Factor Xa inhibitors . Factor Xa plays a crucial role in the blood coagulation cascade, and its inhibition prevents the formation of thrombin, thereby preventing blood clot formation.

Biochemical Pathways

The compound likely affects the blood coagulation cascade , a biochemical pathway responsible for the formation of blood clots. By inhibiting Factor Xa, the compound prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade. This results in the prevention of fibrin clot formation .

Result of Action

The molecular and cellular effects of the compound’s action would likely involve the inhibition of thrombin formation and, consequently, the prevention of blood clot formation . This could potentially reduce the risk of thrombotic events such as stroke and pulmonary embolism.

Eigenschaften

IUPAC Name |

N-(5-ethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S.ClH/c1-2-18-8-7-12-13(9-18)23-15(16-12)17-14(20)10-3-5-11(6-4-10)19(21)22;/h3-6H,2,7-9H2,1H3,(H,16,17,20);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMYZBUVUJPUMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,5-dimethylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2874858.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-methoxyphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2874863.png)

![2,2,2-trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate](/img/structure/B2874865.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2874866.png)

![(E)-4-(N-butyl-N-methylsulfamoyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2874872.png)